molecular formula C11H16Cl2N5O12P3 B12072672 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid

Cat. No.: B12072672
M. Wt: 574.10 g/mol
InChI Key: MYVOXUCRWLLKSA-UHFFFAOYSA-N
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Description

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid is a complex organic compound that plays a significant role in various biochemical processes It is a derivative of adenylic acid, where the phosphate group is modified with a dichlorophosphonomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid typically involves the reaction of adenylic acid with dichlorophosphonomethylphosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often using a catalyst to facilitate the formation of the monoanhydride bond. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistency and quality. The final product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds .

Scientific Research Applications

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid involves its interaction with specific molecular targets. It acts as a competitive inhibitor of certain enzymes, such as mitochondrial ATPase, by mimicking the structure of adenosine triphosphate. This inhibition affects ATP-dependent reactions, including oxidative phosphorylation . The compound also interacts with various kinases and other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid is unique due to its specific structural modification, which imparts distinct chemical properties and biological activities. Its ability to inhibit mitochondrial ATPase and other enzymes sets it apart from similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N5O12P3/c12-28-32(23,29-13)4-31(21,22)30-33(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,21,22)(H,24,25)(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVOXUCRWLLKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(OCl)OCl)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N5O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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